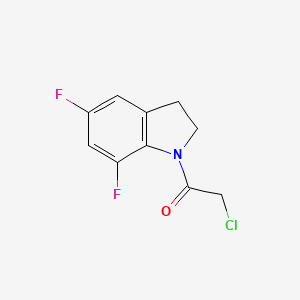

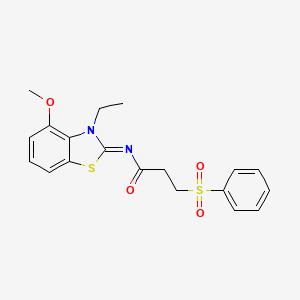

![molecular formula C15H14F3N5O2 B2943500 [6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006444-20-7](/img/structure/B2943500.png)

[6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The structure of pyrazole comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学的研究の応用

Synthesis and Chemical Properties

One area of research focuses on the synthesis of novel compounds through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, in which compounds similar to the mentioned chemical structure are used to create new N-fused heterocycle products with good to excellent yields. This process highlights the compound's role in facilitating the development of new heterocyclic compounds, which are critical in medicinal chemistry and materials science (Ghaedi et al., 2015).

Catalytic Applications

Research has also explored the catalytic applications of compounds featuring pyrazolo[3,4-b]pyridine structures. For example, acetic acid-functionalized pyridinium salts have been used as catalysts for the synthesis of pyranopyrazole derivatives, showcasing the potential of these compounds in green chemistry applications. This signifies the compound's relevance in catalyzing efficient and environmentally friendly chemical reactions (Moosavi‐Zare et al., 2016).

Antimicrobial and Antioxidant Activities

Compounds with a pyrazolo[3,4-b]pyridine scaffold, particularly those containing benzenesulfonamide and trifluoromethyl groups, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research indicates the potential use of these compounds in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance and infectious diseases (Chandak et al., 2013).

Anticancer Research

Furthermore, novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives have been synthesized and identified as promising anticancer agents. This area of research underlines the compound's potential in the discovery and development of new therapeutic options for cancer treatment, showcasing its role in advancing oncological research and providing new avenues for therapy (Nagender et al., 2016).

作用機序

特性

IUPAC Name |

2-[6-(1-ethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N5O2/c1-3-22-6-9(5-19-22)11-4-10(15(16,17)18)13-8(2)21-23(7-12(24)25)14(13)20-11/h4-6H,3,7H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXMMJOZFVOQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

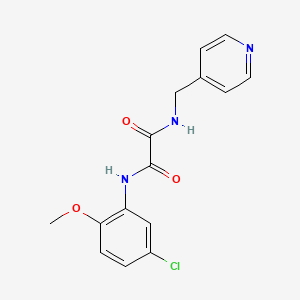

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)

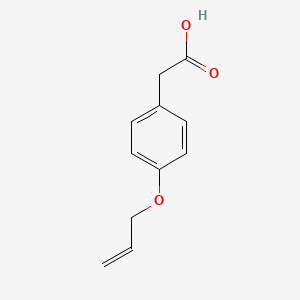

![4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2943420.png)

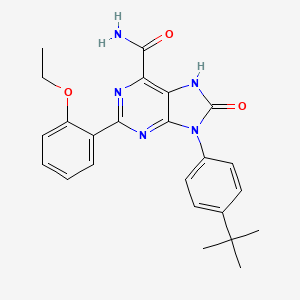

![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)

![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2943434.png)

![2-Methoxybenzo[d]thiazol-5-amine](/img/structure/B2943437.png)

![6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B2943438.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2943440.png)